molecular formula C10H9BrO3 B6156929 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1314661-12-5

1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B6156929
CAS No.: 1314661-12-5
M. Wt: 257.08 g/mol
InChI Key: BLIATHATFHYYPI-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H9BrO3. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a cyclopropane ring attached to a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid typically involves the bromination of 2-hydroxyphenylcyclopropane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position of the phenyl ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyphenylcyclopropane-1-carboxylic acid.

    Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) are used under basic conditions.

Major Products Formed:

  • Oxidation products include 5-bromo-2-oxophenylcyclopropane-1-carboxylic acid.
  • Reduction products include 2-hydroxyphenylcyclopropane-1-carboxylic acid.
  • Substitution products vary depending on the nucleophile used .

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is utilized in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-(5-Chloro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(5-Fluoro-2-hydroxyphenyl)cyclopropane-1-carboxylic acid
  • 1-(5-Iodo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid

Comparison: 1-(5-Bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

CAS No.

1314661-12-5

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5,12H,3-4H2,(H,13,14)

InChI Key

BLIATHATFHYYPI-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C=CC(=C2)Br)O)C(=O)O

Purity

95

Origin of Product

United States

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